Isopropyl pentyl ether
Description
Contextualization of Alkyl Ethers within Contemporary Organic Chemistry Scholarship
Alkyl ethers, a class of organic compounds characterized by an oxygen atom connected to two alkyl groups (R-O-R'), hold a significant and long-standing position in the field of organic chemistry. britannica.comlibretexts.org Their structural similarity to water and alcohols, but with the hydrogen atoms of the hydroxyl group replaced by alkyl substituents, imparts a unique set of chemical properties. britannica.com Traditionally, ethers are recognized for their relative lack of reactivity, which makes them excellent solvents for a wide array of chemical reactions, including organometallic processes like the Grignard reaction, where they can solvate cations and stabilize reactive intermediates. numberanalytics.com Unlike alcohols, ethers cannot engage in intermolecular hydrogen bonding with themselves, resulting in lower boiling points compared to alcohols of similar molecular weight. libretexts.org
Contemporary research, however, has moved far beyond viewing ethers as mere inert solvents. Modern organic chemistry scholarship actively investigates the nuanced reactivity of the ether linkage and the functionalization of the adjacent C-H bonds. A significant area of focus is the direct functionalization of alkyl ethers to construct complex molecular architectures, such as hemiaminal ether skeletons (HESs), which are important backbones in many organic compounds. rsc.org This research involves sophisticated strategies, including transition-metal-catalyzed cross-coupling processes and nitrene insertions, highlighting a paradigm shift towards utilizing ethers as active participants in chemical transformations. rsc.org This evolving perspective underscores the continued relevance of alkyl ethers as a versatile and fundamental functional group in advanced organic synthesis. researchgate.net
Evolution of Research Trajectories for Asymmetrical Ethers
The synthesis of ethers can be broadly categorized into methods that produce symmetrical (where the two alkyl groups are identical) or asymmetrical ethers. While the industrial preparation of simple symmetrical ethers can often be accomplished by the acid-catalyzed dehydration of primary alcohols, the synthesis of asymmetrical ethers presents a more complex challenge, demanding greater control and selectivity. libretexts.org The evolution of research in this area has been driven by the need for more efficient, sustainable, and versatile synthetic protocols. researchgate.net
A cornerstone of asymmetrical ether synthesis is the Williamson ether synthesis, a reaction involving an alkoxide ion and a primary alkyl halide through an SN2 mechanism. britannica.comnumberanalytics.com This method's effectiveness is contingent on the steric hindrance of the reactants; it works best with unhindered alkyl halides to avoid competing elimination reactions. britannica.comlibretexts.org To overcome these limitations and expand the scope of ether synthesis, numerous alternative strategies have been developed. These include alkoxymercuration-demercuration, which allows for the Markovnikov addition of an alcohol to an alkene, and various catalyst-driven methods. libretexts.org
More recent research has focused on developing highly efficient, one-pot procedures that operate under mild conditions. organic-chemistry.org A notable example is the direct reductive conversion of esters into asymmetrical ethers using a catalytic system of indium(III) bromide (InBr₃) and triethylsilane (Et₃SiH). organic-chemistry.orgacs.org This method is remarkably tolerant of various functional groups, offering a practical tool for complex molecule synthesis. organic-chemistry.org Furthermore, specialized research into chiral ethers, such as carbohydrate-based crown ethers, demonstrates the sophisticated application of asymmetrical ethers as catalysts in enantioselective syntheses, a vital area in modern pharmaceutical and materials science. mdpi.com
Significance of Isopropyl Pentyl Ether as a Model Compound in Fundamental Chemical Investigations
This compound (C₈H₁₈O) is an asymmetrical alkyl ether that serves as a valuable model compound for fundamental chemical research. ontosight.ainih.gov Its structure, featuring a branched isopropyl group on one side of the ether oxygen and a straight-chain pentyl group on the other, provides a platform for investigating the influence of steric and electronic differences between alkyl groups on the ether's physical and chemical properties. chemeo.com It is used in various applications, including as a solvent in laboratory settings and as an intermediate in chemical manufacturing, due to its ability to dissolve a range of substances and its relatively low boiling point. ontosight.ai
The distinct structure of this compound makes it an excellent candidate for detailed physicochemical and mechanistic studies. For instance, investigations into the thermal and oxidative stability of ethers can utilize this compound to understand how different alkyl environments affect degradation pathways. Research on structurally related ethers, such as isobutyl isopropyl ether, has been used to model hydroxyl-radical-initiated oxidation in the atmosphere, with detailed analysis of the resulting degradation products. rsc.org Such studies provide insight into the reaction mechanisms at a molecular level, including initial radical attack and subsequent rearrangements, which are fundamental concepts in physical organic chemistry. rsc.org The well-defined properties of this compound allow it to be a reliable reference point in these types of systematic investigations.
Physicochemical Properties of this compound
The following table summarizes key physicochemical data for this compound.
| Property | Value | Unit |
| Molecular Formula | C₈H₁₈O | |
| Molecular Weight | 130.23 | g/mol |
| CAS Number | 5756-37-6 | |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -90.96 | kJ/mol |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -345.95 | kJ/mol |
Data sourced from Cheméo. chemeo.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
5756-37-6 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-propan-2-yloxypentane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
FDUGUUVTGOZJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Process Intensification
Catalytic Pathways for Isopropyl Pentyl Ether Synthesis
Acid catalysis is the cornerstone of this compound synthesis, enabling the reaction between an alcohol and an olefin or the dehydration of two alcohol molecules. The most industrially relevant route involves the acid-catalyzed addition of isopropanol (B130326) to a pentene isomer, such as 2-methyl-2-butene. This reaction proceeds through a carbocation intermediate, favoring the formation of the tertiary ether.
Liquid-phase synthesis using heterogeneous acid catalysts is a widely employed method for producing ethers. This approach offers several advantages, including milder reaction conditions and easier separation of the catalyst from the product mixture. Solid acid catalysts, such as ion-exchange resins and zeolites, are preferred over homogeneous catalysts like sulfuric acid to mitigate corrosion and environmental concerns. tu-clausthal.de
The reaction involves the direct interaction of isopropanol with a pentene isomer in the presence of a solid acid catalyst. The process is typically carried out in a fixed-bed reactor, allowing for continuous operation and high throughput. The choice of solvent can also play a role in the reaction kinetics and equilibrium conversion. tu-clausthal.de
Table 1: Performance of Heterogeneous Acid Catalysts in Liquid Phase Etherification
| Catalyst | Temperature (°C) | Pressure (MPa) | Reactant Ratio (Alcohol:Olefin) | Conversion (%) | Selectivity (%) | Source |
|---|---|---|---|---|---|---|
| Amberlyst 15 | 80 | 2.2 | 1:1 to 1:5 | 65 | 78 | |
| Modified DNW-II resin | 140 | 2.0 | - | 87 | 85 | |
| H-Beta Zeolite | 30-120 | - | Varied | - | - | researchgate.net |
| US-Y Zeolite | 30-120 | - | Varied | - | - | researchgate.net |
Data is illustrative and compiled from various etherification studies. Specific values for this compound may vary.
Gas-phase synthesis of ethers offers advantages such as higher reaction rates and easier product separation. This method typically involves passing a gaseous mixture of the reactant alcohols or alcohol and olefin over a solid acid catalyst at elevated temperatures. metu.edu.troulu.fi While potentially more energy-intensive, gas-phase reactions can achieve high conversions and selectivity with the appropriate catalyst and process conditions. google.com
For the synthesis of this compound, a feed of isopropanol and pentanol (B124592) or a pentene isomer would be vaporized and passed through a heated reactor containing a fixed bed of a solid acid catalyst. metu.edu.tr The products are then cooled and condensed for separation. The choice of catalyst is critical to minimize side reactions such as dehydration of the alcohols to form alkenes. oulu.fiacs.org
Table 2: Comparison of Liquid vs. Gas Phase Etherification
| Parameter | Liquid Phase | Gas Phase |
|---|---|---|
| Temperature | Lower (e.g., 60-160°C) | Higher (e.g., 80-97°C for TAME) metu.edu.tr |
| Pressure | Higher (to maintain liquid phase) | Lower (typically atmospheric) |
| Catalyst Separation | Simpler | Not applicable for fixed bed |
| Energy Consumption | Lower for reaction, higher for separation | Higher for vaporization |
| Side Reactions | Oligomerization of olefins | Dehydration of alcohols oulu.fiacs.org |
Research into advanced catalytic systems aims to improve the efficiency, selectivity, and longevity of catalysts used in ether synthesis. This includes the modification of existing catalysts and the development of novel materials with tailored properties.
Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them highly effective shape-selective catalysts. nih.govresearchgate.net Their acidity can be tailored by adjusting the silica-to-alumina ratio, and they exhibit high thermal stability, making them suitable for both liquid and gas-phase reactions. mdpi.com For etherification, zeolites like H-Beta and H-ZSM-5 have been investigated due to their strong Brønsted acid sites. researchgate.netmdpi.com
Macroporous ion-exchange resins with sulfonic acid groups (–SO3H) are widely used as catalysts in liquid-phase etherification reactions. dergipark.org.trub.edu Resins like Amberlyst-15 and Amberlyst-35 are effective due to their high concentration of strong acid sites. researchgate.netdergipark.org.tr These resins are typically copolymers of styrene (B11656) and divinylbenzene, providing a robust and porous structure. dergipark.org.tr
The performance of ion-exchange resins can be influenced by factors such as the degree of cross-linking, pore size distribution, and the swelling behavior of the resin in the reaction medium. researchgate.net For instance, resins with higher swelling capacity may allow for better access of reactants to the active sites, leading to higher reaction rates. researchgate.net Pre-treatment of these resins can also enhance their stability and activity.
Table 3: Properties of Common Ion-Exchange Resins Used in Etherification
| Resin Type | Functional Group | Max. Operating Temp. | Acid Site Concentration (meq/g) | Key Features | Source |
|---|---|---|---|---|---|
| Amberlyst 15 | Sulfonic Acid | 120-140°C | ~4.8 | High acidity, widely used benchmark. mdpi.com | mdpi.com |
| Amberlyst 35 | Sulfonic Acid | - | - | Oversulfonated for higher activity. researchgate.net | researchgate.net |
| Amberlyst 36 | Sulfonic Acid | up to 150°C | - | Thermally stable. dergipark.org.tr | dergipark.org.tr |
| Amberlyst 70 | Sulfonic Acid | up to 220°C | - | High thermal stability. dergipark.org.tr | dergipark.org.tr |
| Dowex 50Wx2 | Sulfonic Acid | - | - | - | dergipark.org.tr |
Advanced Catalytic Systems
Bifunctional Heterogeneous Catalysts
Bifunctional heterogeneous catalysts offer a significant advantage in ether synthesis by incorporating two distinct types of active sites on a single solid support. This typically involves an acidic function to protonate the alcohol and facilitate carbocation formation, and a second active site, often a metal, for hydrogenation or other subsequent reaction steps. researchgate.netrsc.org This integration allows for cascade reactions within a single reactor, streamlining the process. rsc.org
Catalyst Performance Metrics: Conversion, Selectivity, and Yield Optimization
The effectiveness of any catalytic process for producing this compound is measured by three key metrics: conversion, selectivity, and yield.
Conversion refers to the percentage of the limiting reactant (e.g., pentyl alcohol) that is consumed during the reaction.
Selectivity indicates the fraction of the converted reactant that is transformed into the desired ether product, as opposed to by-products like alkenes or other ethers. acs.orgnih.gov
Optimizing these metrics is crucial. For example, in the synthesis of diisopropyl ether (DIPE) from isopropanol, a reaction analogous to this compound production, different catalysts show varied performance. Zeolite-Ni(H₂PO₄)₂ catalysts have demonstrated an isopropanol conversion of up to 81.51% with a DIPE yield of 40.77% and selectivity of 33.16%. acs.orgnih.gov In the etherification of isoamyl alcohol (a pentanol isomer) using Amberlyst-15, conversions between 9-18% have been reported, indicating the challenge of direct etherification of non-reactive alcohols. unicartagena.edu.co For the related synthesis of isopropyl tert-pentyl ether, catalysts like Amberlyst 15 and sulfuric acid have shown conversions of 65-87% and selectivities of 78-85% under specific conditions.
The following table summarizes the performance of various acid catalysts in related ether synthesis reactions.
Table 1: Performance of Acid Catalysts in Ether Synthesis
| Catalyst | Reactants | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Source(s) |
|---|---|---|---|---|---|---|
| Amberlyst 15 | Isopropyl alcohol + tert-Pentyl alcohol | 80 | 2.2 | 65 | 78 | |
| H₂SO₄ | Isopropyl alcohol + tert-Pentyl alcohol | 130 | Ambient | 70 | 65 | |
| Modified DNW-II resin | Isopropyl alcohol + tert-Pentyl alcohol | 140 | 2.0 | 87 | 85 | |
| Zeolite-Ni(H₂PO₄)₂ | Isopropyl alcohol | 150 | Reflux | 81.51 | 33.16 | acs.orgnih.gov |
Reaction Engineering and Process Optimization for this compound Production
Beyond the catalyst itself, the design of the reactor and optimization of process conditions are paramount for the efficient and economical production of this compound.
Reactive Distillation Techniques
Reactive distillation (RD) is a prime example of process intensification, combining chemical reaction and distillation separation within a single unit. semanticscholar.orgmanchester.ac.uk This technique is particularly advantageous for equilibrium-limited reactions like etherification. semanticscholar.orgutwente.nl By continuously removing the products (ether and water) from the reaction zone, the chemical equilibrium is shifted, driving the reaction towards higher conversion rates that can surpass those achievable in conventional fixed-bed reactors. semanticscholar.org
The RD process offers several benefits:
Enhanced Conversion: Overcomes equilibrium limitations.
Energy Savings: The heat generated by the exothermic etherification reaction can be used in-situ for the distillation, reducing external energy requirements. researchgate.net
Reduced Capital Costs: Combines a reactor and multiple distillation columns into one piece of equipment. semanticscholar.org
Increased Selectivity: Immediate removal of products from the catalytic zone can prevent the formation of by-products from secondary reactions. manchester.ac.uk
This technology has been successfully applied to the production of various fuel ethers such as MTBE, TAME, and ETBE, demonstrating its industrial viability. semanticscholar.org For di-n-pentyl ether, a direct analogue, catalytic distillation has been proposed as a promising process alternative. researchgate.net A similar approach for this compound would involve a distillation column packed with a solid acid catalyst (like an ion-exchange resin) in the reaction section. researchgate.net
Influence of Reaction Conditions on Product Distribution
The distribution of products in ether synthesis is highly sensitive to reaction conditions such as temperature, pressure, and the molar ratio of reactants. researchgate.net
Temperature: Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions. For alcohol dehydration, lower temperatures tend to favor ether formation, while higher temperatures favor alkene formation. rsc.org For instance, in the dehydration of 2-butanol, temperatures between 84°C and 105°C predominantly yield alkenes. rsc.org Finding an optimal temperature is key to maximizing ether selectivity.
Pressure: Pressure is often manipulated to maintain the reactants in the liquid phase at the desired reaction temperature. For reactions involving gaseous reactants like propylene (B89431) (in DIPE synthesis), higher pressure increases solubility in the liquid phase but can be energy-intensive. researchgate.net
Molar Ratio of Reactants: The ratio of alcohol to the corresponding olefin (or the ratio between two different alcohols) is a critical parameter. In the synthesis of isopropyl tert-pentyl ether from isopropyl alcohol and tert-pentene, an excess of the alcohol is used to minimize the oligomerization of the alkene, which is a common side reaction. Similarly, in the synthesis of DIPE from propylene and isopropanol, the ratio of these reactants can determine the dominant reaction mechanism. researchgate.net
Solvent: The choice of solvent can also have a pronounced effect on catalytic activity and product distribution. tue.nl For example, using toluene (B28343) as a solvent instead of methylcyclohexane (B89554) can negatively impact catalyst performance in some oligomerization systems. tue.nl
Strategies for Energy Efficiency and By-product Minimization in Synthesis
Improving energy efficiency and minimizing waste are central to the green chemistry of ether production.
By-product Minimization: The primary by-products in acid-catalyzed etherification are alkenes (from alcohol dehydration) and oligomers. rsc.org Strategies to minimize their formation include:
Catalyst Selection: Choosing catalysts with high selectivity for the desired ether.
Optimizing Reaction Conditions: Operating at lower temperatures generally favors ether formation over alkene elimination. rsc.org Unwanted decomposition of reactants or intermediates can often be avoided by reducing the reaction temperature. sit.edu.cn
Adjusting Reactant Ratios: Using an excess of one reactant, typically the alcohol, can suppress side reactions of the other reactant, such as alkene oligomerization.
Reactive Distillation: The continuous removal of products prevents them from degrading or participating in further unwanted reactions. manchester.ac.uk
Emerging Synthetic Approaches for Ethers
The field of ether synthesis is evolving, with new approaches focusing on renewable feedstocks and novel reaction pathways. One significant trend is the development of synthetic routes to produce renewable ethers, sometimes referred to as XMEs, from non-petroleum sources. advancedsciencenews.com This includes the production of oxymethylene ethers (OMEs) from renewable methanol, which can be derived from biomass or captured CO₂. advancedsciencenews.comrsc.org These OMEs are being investigated as clean-burning diesel fuel additives. advancedsciencenews.comrsc.org
Another emerging area is the use of transacetalization reactions to create tailored ether structures. researchgate.net This method allows for the modification of existing ethers by exchanging their end groups with different alcohols, offering a flexible route to new ether compounds. researchgate.net Furthermore, research into one-pot processes that convert biomass-derived molecules, such as levulinic acid or glycerol, directly into fuel-grade ethers using bifunctional catalysts represents a significant step towards a bio-based chemical industry. researchgate.netrsc.org These advanced synthetic strategies, while not yet demonstrated specifically for this compound, indicate the future direction of ether production, emphasizing sustainability, atom economy, and the use of renewable resources. osti.govunimi.it
Non-Conventional Activation Methods
The synthesis of ethers, including this compound, can be significantly enhanced through the use of non-conventional activation methods. These techniques often lead to shorter reaction times, higher yields, and more environmentally benign processes compared to traditional heating. Key methods applicable to ether synthesis include microwave irradiation, ultrasound assistance, and flow chemistry.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly heat reactions. byjus.comtsijournals.com In the context of the Williamson ether synthesis, a primary route to this compound, microwave heating can dramatically reduce reaction times from hours to minutes. byjus.comtsijournals.comrsc.org For instance, the synthesis of various alkyl aryl ethers using microwave irradiation in the presence of a base like sodium hydroxide (B78521) has been achieved in under 5 minutes at room temperature with excellent yields (78-100%). tsijournals.com Another study reported the synthesis of symmetrical and unsymmetrical ethers in 45-100 seconds under microwave irradiation using a mixture of potassium carbonate and potassium hydroxide with a phase-transfer catalyst. tsijournals.com While specific data for this compound is not extensively documented, the general principles are directly applicable. The reaction would involve treating sodium isopropoxide with a pentyl halide (or sodium pentoxide with an isopropyl halide) in a suitable solvent under microwave irradiation. This method's key advantages are the significant reduction in reaction time and often improved yields. nih.gov
Interactive Table: Microwave-Assisted Ether Synthesis (Analogous Systems)
| Reactants | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Phenols and Alkyl Halides | NaOH | - (Solvent-free) | - | < 5 | 78-100 | tsijournals.com |
| Alcohols and Alkyl Halides | K₂CO₃/KOH, TBAB¹ | - (Solvent-free) | - | 0.75-1.67 | High | tsijournals.com |
| 1-Naphthol and Allyl Bromide | KOH | Acetone (B3395972) | - | 2 | 91.3 | d-nb.info |
| Substituted Phenols and Alkyl Halides | Banana Peel Ash | Water | 300 | - | High | nih.gov |
¹TBAB: Tetra-n-butyl ammonium (B1175870) bromide
Ultrasound-Assisted Synthesis:
Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This technique has been successfully applied to the Williamson ether synthesis, often in conjunction with phase-transfer catalysis to improve the reaction between the water-soluble alkoxide and the organic-soluble alkyl halide. numberanalytics.commasterorganicchemistry.com The use of ultrasound can accelerate the reaction and improve yields by enhancing mixing and mass transfer between the immiscible phases. numberanalytics.commasterorganicchemistry.com A significant advancement is the combination of microwave and ultrasound irradiation, which has been shown to be an efficient and environmentally friendly route for preparing ethers without the need for phase-transfer catalysts. researchgate.netrsc.org
Flow Chemistry:
Continuous flow chemistry offers several advantages for ether synthesis, including improved safety, scalability, and process control. google.com In a flow system, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org This methodology has been applied to the synthesis of various ethers, including the macrocyclization to form crown ethers via a Williamson-type synthesis. researchgate.net For the synthesis of a simple acyclic ether like this compound, a flow process would involve pumping a solution of the alkoxide and the alkyl halide through a heated tube or a packed-bed reactor containing a solid-supported base. This approach can lead to higher throughput and more consistent product quality compared to batch processing. acs.orgbeilstein-journals.org For example, the synthesis of furfuryl ethyl ether from furfural (B47365) and ethanol (B145695) has been successfully demonstrated in a continuous flow system. libretexts.org
Interactive Table: Flow Chemistry Ether Synthesis (Analogous Systems)
| Ether Type | Catalyst/Base | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| Pyridino-18-crown-6 ethers | KOH (heterogeneous) | - | - | Shorter | Higher | researchgate.net |
| Ethyl Shikimate | PTSA | Ethanol | 190 | ~40 min | 96 | google.com |
| Imidazopyridines | Polymer-supported Sulfonic Acid | - | 120 | 25 min | 76-85 | acs.org |
| (S)-52 (Aldehyde) | - | - | Room Temp. | 6 min | 99 | beilstein-journals.org |
Mechanistic Investigations of Isopropyl Pentyl Ether Reactions
Elucidation of Reaction Mechanisms in Ether Formation
The acid-catalyzed formation of ethers from two different alcohols, such as isopropanol (B130326) and pentanol (B124592), typically proceeds through a nucleophilic substitution mechanism, which can be either SN1 or SN2. In the case of synthesizing isopropyl pentyl ether, the reaction is facilitated by the formation of a stable carbocation intermediate, characteristic of an SN1 pathway.
The mechanism is initiated by the protonation of the hydroxyl group of isopropanol by a strong acid, such as sulfuric acid. This protonation converts the poor leaving group (OH) into a good leaving group (H₂O). Subsequently, the departure of a water molecule leads to the formation of a secondary carbocation, the isopropyl cation. This carbocation is relatively stable and serves as a key intermediate in the reaction.
The lone pair of electrons on the oxygen atom of the pentanol molecule then acts as a nucleophile, attacking the electrophilic carbocation. This results in the formation of a protonated ether. The final step involves the deprotonation of this intermediate by a weak base (such as water or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst. For this reaction to favor ether formation, one of the alcohols should be able to form a stable carbocation, making a secondary alcohol like isopropanol a suitable precursor.
The use of solid acid catalysts, such as zeolites or sulfonic acid resins, provides an alternative pathway for ether synthesis that offers advantages in terms of catalyst separation and recycling. In these heterogeneous systems, the reaction mechanism involves the adsorption of reactants onto the active sites of the catalyst surface.
The process begins with the diffusion of the alcohol reactants, isopropanol and pentanol, from the bulk liquid phase to the catalyst surface. The alcohols are then adsorbed onto the acidic sites of the catalyst. The nature of these active sites, which can be Brønsted or Lewis acids, plays a critical role in the subsequent steps.
Following adsorption, the surface-catalyzed reaction occurs. Similar to the homogeneous acid-catalyzed mechanism, the formation of a carbocation intermediate is a likely pathway on solid acid catalysts. The adsorbed isopropanol is activated by the acidic site, facilitating the removal of water and the formation of a surface-bound isopropyl carbocation. This reactive intermediate is then attacked by an adsorbed pentanol molecule. The final step is the desorption of the this compound product from the catalyst surface back into the bulk liquid phase. The efficiency of this process is dependent on factors such as the catalyst's acidity, pore structure, and surface area, which influence the rates of adsorption, surface reaction, and desorption.
Degradation and Transformation Pathways of this compound
The atmospheric persistence of this compound is primarily determined by its rate of degradation through various chemical processes. The most significant of these is gas-phase oxidation initiated by radicals.
In the troposphere, the dominant degradation pathway for ethers like this compound is initiated by reaction with hydroxyl (OH) radicals. This process is a key determinant of the atmospheric lifetime of the compound and leads to the formation of various oxidation products.
The atmospheric oxidation of this compound is initiated by the abstraction of a hydrogen atom by a hydroxyl radical (OH•). This can occur at several positions on the molecule, but the abstraction is most likely to happen at the carbon atoms adjacent to the ether oxygen due to the activating effect of the oxygen atom. For this compound, this would be the tertiary C-H bond on the isopropyl group and the secondary C-H on the pentyl group.
For instance, the attack on the isopropyl group would proceed as follows: (CH₃)₂CH-O-C₅H₁₁ + OH• → (CH₃)₂C•-O-C₅H₁₁ + H₂O
The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•): (CH₃)₂C•-O-C₅H₁₁ + O₂ → (CH₃)₂C(OO•)-O-C₅H₁₁
This peroxy radical can then react with nitric oxide (NO) to form an oxy radical (RO•): (CH₃)₂C(OO•)-O-C₅H₁₁ + NO → (CH₃)₂C(O•)-O-C₅H₁₁ + NO₂
The fate of this oxy radical is crucial in determining the final products. It can undergo decomposition through C-C bond cleavage or isomerization. For the oxy radical formed from this compound, a likely decomposition pathway is the cleavage of the C-C bond, which can lead to the formation of acetone (B3395972) and a pentoxy radical. Alternatively, the oxy radical could undergo isomerization via a 1,5-H-atom transfer. These subsequent reactions lead to a cascade of products, including aldehydes, ketones, and nitrates. rsc.org
A similar sequence of reactions occurs following the abstraction of a hydrogen atom from the pentyl group, leading to a different set of peroxy and oxy radicals and, consequently, a different suite of degradation products.
For isobutyl isopropyl ether, the rate coefficient for its reaction with OH radicals has been determined to be (19.5 ± 0.4) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org Based on this, the atmospheric lifetime (τ) of this compound can be estimated using the following equation: τ = 1 / (k_OH [OH]) where k_OH is the rate coefficient for the reaction with OH radicals and [OH] is the average concentration of OH radicals in the troposphere (typically around 1 x 10⁶ molecules cm⁻³).
Using the rate coefficient of the structurally similar isobutyl isopropyl ether, the estimated atmospheric lifetime of this compound would be on the order of a day or two. This indicates that it would be removed from the atmosphere relatively quickly and would not persist or be transported over long distances. The degradation process contributes to the formation of secondary atmospheric pollutants, such as ozone and other photooxidants.
The following table summarizes the likely major products from the OH-initiated oxidation of this compound, based on studies of similar compounds. rsc.org
| Reactant Radical | Major Decomposition Pathway | Resulting Products |
|---|---|---|
| (CH₃)₂C(O•)-O-C₅H₁₁ | C-C bond cleavage | Acetone, Pentoxy radical |
| (CH₃)₂CH-O-CH(O•)C₄H₉ | C-C bond cleavage | Isopropyl formate (B1220265), Butyl radical |
| (CH₃)₂CH-O-CH₂(CH₂)₃CH(O•) | Isomerization (1,5-H shift) | Hydroxylated ether derivatives |
Acidic Cleavage Mechanisms
The cleavage of ethers by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a fundamental reaction that proceeds via nucleophilic substitution. pressbooks.publibretexts.org The reaction initiates with the protonation of the ether's oxygen atom by the strong acid. This step is crucial as it converts the alkoxy group, a poor leaving group, into an alcohol, which is a much better leaving group. Following protonation, the reaction pathway diverges, depending on the structure of the alkyl groups attached to the oxygen. pressbooks.publibretexts.org
For this compound, which possesses a secondary (isopropyl) and a primary (pentyl) alkyl group, the acidic cleavage predominantly follows an SN2 (Substitution Nucleophilic Bimolecular) mechanism. libretexts.orglibretexts.org After the ether oxygen is protonated, the halide anion (e.g., Br⁻ or I⁻) acts as a nucleophile. In the SN2 pathway, this nucleophile attacks the less sterically hindered carbon atom in a single, concerted step, simultaneously displacing the leaving group. libretexts.orgmasterorganicchemistry.com
In the case of this compound, the pentyl group's primary carbon is significantly less sterically hindered than the isopropyl group's secondary carbon. Consequently, the halide ion will preferentially attack the terminal carbon of the pentyl group. This results in the formation of 1-halopentane (e.g., 1-bromopentane or 1-iodopentane) and propan-2-ol.
The alternative SN1 (Substitution Nucleophilic Unimolecular) pathway is not favored for this compound. The SN1 mechanism involves a two-step process where the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org This pathway is characteristic of ethers with tertiary, benzylic, or allylic groups that can form relatively stable carbocations. pressbooks.publibretexts.org Since primary and secondary carbocations are highly unstable, their formation is energetically unfavorable, making the SN1 route a minor or non-existent pathway for the cleavage of this compound.
The E1 (Elimination Unimolecular) mechanism is another pathway that can occur under acidic conditions, often in competition with the SN1 reaction. masterorganicchemistry.com Similar to SN1, the E1 mechanism proceeds through a carbocation intermediate. libretexts.org However, instead of a nucleophilic attack, a base (which can be the solvent or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. libretexts.orgyoutube.com
This pathway is most common for ethers with a tertiary alkyl group, as they can form a stable carbocation intermediate. pressbooks.publibretexts.org For this compound, which contains only primary and secondary alkyl groups, the formation of the required carbocation intermediate is not favored. Therefore, the E1 elimination pathway is not a significant mechanism in the acidic cleavage of this compound under typical conditions. libretexts.org The reaction strongly favors the SN2 pathway.
Unimolecular Decomposition and Pyrolysis Mechanisms
The thermal decomposition of ethers in the gas phase, or pyrolysis, typically occurs at high temperatures and proceeds through a unimolecular mechanism. For simple alkyl ethers, the dominant pathway is a concerted intramolecular elimination, often referred to as a retro-ene reaction, which occurs via a six-membered cyclic transition state. rsc.org This process results in the formation of an alkene and an alcohol.
For an unsymmetrical ether like this compound, two distinct retro-ene pathways are possible:
Pathway A: A hydrogen atom is transferred from the second carbon of the pentyl group to the oxygen atom, leading to the cleavage of the carbon-oxygen bond. This would produce propene and 1-pentanol.
Pathway B: A hydrogen atom is transferred from a methyl group on the isopropyl moiety to the oxygen atom. This pathway would yield 1-pentene and propan-2-ol.
The preferred pathway is determined by the stability of the respective transition states. At even higher temperatures, the decomposition can proceed through a free-radical mechanism, initiated by the homolytic cleavage of a C-O or C-C bond, leading to a complex mixture of products. researchgate.net
Kinetic and Thermodynamic Aspects of Ether Reactions
Determination of Rate Constants and Activation Energies
The kinetics of ether reactions, such as pyrolysis, are described by determining the rate constants at various temperatures, which allows for the calculation of the activation energy (Ea) using the Arrhenius equation. The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter for understanding reaction mechanisms.
Table 1: Arrhenius Parameters for Pyrolysis of Selected Ethers
| Compound | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|
| Diethyl Ether | 240.3 | 6.46 x 10¹² |
| Methyl t-Butyl Ether | 258.0 | 1.26 x 10¹⁵ |
| Ethyl t-Butyl Ether | 245.0 | 2.00 x 10¹⁴ |
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Conformation of Isopropyl Pentyl Ether
The electronic structure and three-dimensional shape of a molecule are fundamental to its chemical and physical properties. For this compound, these aspects can be elucidated through various computational methods.
For simple ethers like dimethyl ether, the C-O-C bond angle is approximately 111°, and the C-O bond lengths are around 141 pm. wikipedia.org The oxygen atom is sp³ hybridized, similar to its state in water and alcohols. wikipedia.org It is expected that this compound would exhibit a similar bent geometry around the central oxygen atom. DFT and ab initio calculations for analogous ethers have shown that the substitution of hydrogen atoms with alkyl groups can influence bond angles and lengths due to steric and electronic effects. acs.org For instance, in diethyl ether, the presence of ethyl groups leads to slight changes in geometry compared to dimethyl ether. acs.org High-level ab initio calculations, such as coupled-cluster theory (e.g., DLPNO-CCSD(T)), have been employed to accurately determine the thermochemical properties of ethers like diethyl ether. acs.org Such methods could be applied to this compound to obtain precise data on its heat of formation and bond dissociation energies.
A study on a series of ether-water complexes utilized the local coupled-cluster approach DLPNO-CCSD(T) to predict accurate interaction energies. aip.org This level of theory is considered a benchmark for obtaining reliable energetic data. Furthermore, DFT has been used to investigate the electronic structures of crown ethers, which are larger polyether molecules, demonstrating the versatility of these methods in studying ether compounds. rsc.orgnsf.gov
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For ethers, the HOMO is typically localized on the oxygen atom, specifically involving its non-bonding lone pair electrons. The LUMO, on the other hand, is generally a diffuse, anti-bonding orbital associated with the C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
While specific HOMO-LUMO energy values for this compound are not reported in the searched literature, studies on other ethers provide a general understanding. For instance, in crown ethers complexed with alkali metals, DFT calculations have been used to analyze the nature of the frontier orbitals. rsc.org The reactivity of ethers in acidic cleavage reactions can be rationalized by considering the protonation of the HOMO (oxygen lone pair), which makes the ether a better leaving group. youtube.com
Table 1: Conceptual Frontier Molecular Orbital Characteristics of a Simple Ether
| Orbital | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital, primarily located on the oxygen lone pairs. | Site of protonation and electrophilic attack. Governs the Lewis basicity of the ether. |
| LUMO | Lowest Unoccupied Molecular Orbital, typically a σ* anti-bonding orbital of the C-O bonds. | Site of nucleophilic attack, particularly after protonation of the oxygen. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater chemical stability and lower reactivity. |
This table is a generalized representation for simple ethers and is not based on specific calculations for this compound.
This compound, with its flexible alkyl chains, can exist in various spatial arrangements or conformations due to rotation around its single bonds. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers to rotation between them.
The rotation around the C-O bonds in ethers generally has a low energy barrier. wikipedia.org However, the rotation around the C-C bonds within the isopropyl and pentyl groups leads to a more complex potential energy surface with multiple conformers. These conformers will differ in energy due to steric interactions (repulsion between bulky groups) and torsional strain (eclipsing interactions). libretexts.org
Computational studies on other molecules have shown that DFT can be used to calculate the rotational barriers. acs.orgbiomedres.us For instance, the origin of rotational barriers in alkanes has been investigated, with contributions from steric repulsion and hyperconjugation being debated. researchgate.net A detailed conformational analysis of this compound would involve systematically rotating the dihedral angles of the C-C and C-O bonds and calculating the energy at each step to map out the potential energy surface. This would reveal the most stable conformers and the transition states connecting them.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is calculated by determining the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas of high electron density and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For any ether, the MEP map would show a region of high negative electrostatic potential around the oxygen atom, corresponding to its lone pairs of electrons. libretexts.orglibretexts.org This confirms the oxygen atom as the most nucleophilic and Lewis basic site in the molecule. The alkyl chains (isopropyl and pentyl groups) would exhibit a relatively neutral or slightly positive potential.
MEP maps are useful for predicting how a molecule will interact with other molecules. In the case of this compound, the negative region around the oxygen indicates that it can act as a hydrogen bond acceptor.
Intermolecular Interactions and Solvation Phenomena
The way this compound interacts with itself and with other molecules (solvents) is crucial for understanding its physical properties like boiling point and solubility.
Ether molecules cannot form hydrogen bonds with each other because they lack a hydrogen atom bonded to a highly electronegative atom (no -OH group). This results in ethers having significantly lower boiling points than alcohols of similar molecular weight. libretexts.orglibretexts.org
However, the oxygen atom in an ether has lone pairs of electrons and can act as a hydrogen bond acceptor. This means that this compound can form hydrogen bonds with molecules that are hydrogen bond donors, such as water or alcohols. chemguide.co.ukyoutube.com This interaction is responsible for the slight solubility of smaller ethers in water. brainly.com The solubility decreases as the length of the alkyl chains increases because the nonpolar hydrocarbon portion of the molecule becomes more dominant.
The interaction between ethers and water has been studied computationally. For a series of aliphatic ethers, the nature of the hydrogen bond with a single water molecule was investigated. aip.orgdtu.dkaip.orgresearchgate.net These studies reveal that the strength of the hydrogen bond is influenced by the nature of the alkyl groups attached to the oxygen, which can affect its electron-donating ability through inductive effects. aip.org
Table 2: Summary of Hydrogen Bonding Capabilities of this compound
| Interaction Type | Can it Occur? | Explanation | Consequence |
| Ether-Ether Hydrogen Bonding | No | No hydrogen atom is directly bonded to the oxygen atom. | Lower boiling point compared to isomeric alcohols. |
| Ether-Water Hydrogen Bonding | Yes | The lone pairs on the ether oxygen can accept a hydrogen bond from a water molecule. | Contributes to the solubility of the ether in water. |
| Ether-Alcohol Hydrogen Bonding | Yes | The ether oxygen can accept a hydrogen bond from the hydroxyl group of an alcohol. | Influences the mixing properties and solution thermodynamics of ethers with alcohols. |
Solute-Solvent Interaction Modeling
The interaction between a solute and a solvent is fundamental to understanding its physical properties and reactivity in solution. For this compound, modeling these interactions can predict its solubility, partitioning behavior, and influence on reaction kinetics.
Interactions between solute and solvent molecules involve a combination of electrostatic interactions (including dipole-dipole and hydrogen bonding) and van der Waals forces. study.com The ether functional group in this compound, with its lone pairs of electrons on the oxygen atom, can act as a hydrogen bond acceptor. study.com The alkyl chains (isopropyl and pentyl groups) contribute to dispersion forces. aip.org
Computational models for solute-solvent interactions range from implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the simulation. The choice of model depends on the desired level of accuracy and computational cost.
Recent studies on the micro-solvation of various aliphatic ethers using far-infrared cluster spectroscopy, supported by theoretical interaction energy decomposition, have shed light on the interplay between directional hydrogen bonds and non-directional dispersion forces. aip.orgdtu.dk These studies reveal that the specific alkyl substituents can subtly influence the intermolecular forces, with dispersion interactions sometimes competing with the primary hydrogen bonds. aip.orgdtu.dk For this compound, similar computational approaches could elucidate the specific nature of its interactions with various solvents.
Quantum-Chemical Approaches for Predicting Interaction Free Energies
Quantum-chemical calculations offer a powerful means to predict the free energy of interaction between molecules, providing a quantitative measure of the strength of these interactions. The solvation free energy, which is the free energy change associated with transferring a solute from the gas phase to a solvent, is a key parameter that can be calculated using these methods. acs.org
Various computational methods can be employed to calculate solvation free energies. These often involve a combination of quantum mechanical calculations for the solute and a continuum solvation model to represent the solvent. acs.org The Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD) are widely used continuum models. researchgate.net
For example, a study on the solvation free energies of a wide range of solutes in numerous solvents demonstrated the utility of methods like the ESE-PM7 (easy solvation evaluation with PM7 charges) for rapid and accurate predictions. acs.org Such approaches could be applied to this compound to estimate its solvation free energy in different solvents, which is crucial for predicting its environmental partitioning and behavior in chemical processes.
| Solvent | Calculated Solvation Free Energy (kcal/mol) |
| Water | Value for a similar ether |
| n-Octanol | Value for a similar ether |
| Hexane | Value for a similar ether |
This table is for illustrative purposes. Specific experimental or calculated values for this compound are not available in the cited literature.
Advanced Computational Modeling for Chemical Processes
Advanced computational models are instrumental in predicting the kinetics, reactivity, and environmental fate of chemical compounds. These models provide insights that are often difficult or expensive to obtain through experimental means alone.
Kinetic Modeling Using Transition State Theory (TST) and RRKM Theory
Transition State Theory (TST) is a fundamental theory used to explain the reaction rates of elementary chemical reactions. wikipedia.orglibretexts.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the configuration of highest potential energy along the reaction coordinate. wikipedia.orgwuxiapptec.com The rate of the reaction is then determined by the rate at which these transition state complexes proceed to form products. wikipedia.org
For unimolecular reactions, such as the thermal decomposition (pyrolysis) of ethers, Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a more detailed framework. wikipedia.orglibretexts.org RRKM theory considers the distribution of energy among the vibrational modes of the molecule and calculates the unimolecular rate constant as a function of the molecule's internal energy. wikipedia.orgscribd.com
While specific kinetic modeling of this compound using TST or RRKM theory is not found in the reviewed literature, studies on the pyrolysis of other ethers, such as dimethyl ether, have utilized these theoretical frameworks to elucidate reaction mechanisms and calculate rate coefficients. researchgate.net A theoretical study on the oxidation of isopropyl acetate (B1210297) by OH radicals also employed TST to estimate bimolecular rate constants, demonstrating the applicability of these methods to related compounds. tandfonline.comtandfonline.com
The key parameters obtained from these calculations include the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation, which together determine the temperature dependence of the reaction rate.
| Reaction Type | Theoretical Method | Key Findings for Analogous Ethers |
| Thermal Decomposition | TST/RRKM | Identification of dominant decomposition pathways and calculation of pressure- and temperature-dependent rate constants. researchgate.netrsc.org |
| Oxidation by OH radicals | TST | Determination of hydrogen abstraction sites and calculation of reaction rate constants. tandfonline.comtandfonline.com |
This table presents findings for analogous compounds to illustrate the application of these theories, as specific data for this compound is not available in the cited literature.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity and Environmental Fate
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties, reactivity, or environmental fate. acs.orgnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors (numerical representations of the molecular structure) and an experimentally determined property. nih.gov
QSPR models are particularly valuable for predicting the properties of compounds for which experimental data is lacking, which is the case for many aspects of this compound. lu.senih.govnih.gov For environmental fate, QSPR can predict properties such as water solubility, vapor pressure, octanol-water partition coefficient (Kow), and rates of degradation (e.g., biodegradation, hydrolysis, photolysis). researchgate.netcefic-lri.orgnih.govrsc.org These parameters are crucial for assessing the persistence, bioaccumulation, and potential for long-range transport of a chemical in the environment. researchgate.netcadaster.eunih.gov
Studies have been conducted to develop QSPR models for various classes of ethers, such as polychlorinated diphenyl ethers (PCDEs) and polybrominated diphenyl ethers (PBDEs), to predict their physicochemical properties and environmental behavior. nih.govnih.gov These models often use descriptors derived from quantum chemical calculations, such as electrostatic potentials, to capture the electronic features of the molecules that govern their interactions and reactivity. nih.gov
While no specific QSPR models for this compound were identified, the methodologies used for other ethers could be applied to predict its properties. The general approach involves:
Compiling a dataset of related compounds with known properties.
Calculating a variety of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property of interest.
Validating the model to ensure its predictive power.
Molecular Dynamics Simulations of Ether-Containing Systems
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of materials at the atomic scale.
For ether-containing systems, MD simulations can be used to study a wide range of phenomena, including:
The structure and dynamics of pure liquid ethers.
The solvation of solutes in ether solvents.
The behavior of ethers at interfaces.
The conformational dynamics of molecules containing ether functional groups.
A molecular dynamics simulation study of ether-derivatized imidazolium-based room-temperature ionic liquids, for instance, revealed details about the nanoscale segregation of molecular components and cation-anion correlations, which in turn explained the observed dynamic properties of these liquids. nih.gov Such simulations could be employed to study this compound in its liquid state or in solution to understand its bulk properties and interactions with other molecules.
The following table provides examples of properties that can be obtained from MD simulations of ether-containing systems.
| Property | Description |
| Density | The mass per unit volume of the simulated system. |
| Self-diffusion coefficient | A measure of the translational mobility of molecules in the system. nih.gov |
| Viscosity | A measure of the fluid's resistance to flow. nih.gov |
| Radial distribution functions | Describe how the density of surrounding particles varies as a function of distance from a reference particle, providing insights into the local structure. |
This table lists properties that can be investigated using molecular dynamics simulations for ether-containing systems.
Applications in Chemical Synthesis and Catalysis
Isopropyl Pentyl Ether as a Chemical Intermediate
Beyond its role as a solvent, this compound can also serve as a starting material or an intermediate in the synthesis of other organic molecules. weimiaobio.com This typically involves the cleavage of the ether linkage or functionalization of the alkyl chains.
Ethers can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. The cleavage of this compound would lead to the formation of an isopropyl halide and pentyl alcohol, or a pentyl halide and isopropanol (B130326), depending on the reaction conditions and the specific acid used. These products can then be used in subsequent synthetic steps. For example, the resulting alkyl halides are versatile precursors for the introduction of alkyl groups in a variety of organic molecules through nucleophilic substitution or the formation of organometallic reagents.
The alkyl chains of this compound can potentially be functionalized through various radical reactions, such as halogenation. This would introduce a reactive handle onto the molecule, allowing for further chemical transformations. For example, free-radical bromination could selectively introduce a bromine atom at a tertiary carbon, if present, or at a secondary carbon. This functionalized ether could then undergo a range of substitution or elimination reactions to create more complex molecules. The resulting functionalized compounds could serve as intermediates in the synthesis of fine chemicals or pharmaceuticals.
Advanced Catalysis Utilizing Ethers
The activation of ethers for chemical transformations is a field of intense research, aiming to overcome the inherent stability of the carbon-oxygen (C-O) bond. Innovations in catalysis are pivotal for developing more efficient and selective methods for both synthesizing and cleaving these robust molecules. The following sections explore sophisticated catalytic strategies that are redefining the reactivity of ethers.
Supramolecular Catalysis through Chalcogen Bonding Activation
A significant challenge in supramolecular catalysis has been the use of weak, non-covalent interactions to activate strong covalent bonds, such as the C–O bond in ethers. nih.govnih.gov Traditional catalysts often rely on strong Lewis acids or transition metals. However, a groundbreaking study has demonstrated that the activation of ethers can be achieved through weak interactions, specifically chalcogen bonding. nih.govresearchgate.net
Chalcogen bonding is a noncovalent interaction where a chalcogen atom (like selenium or tellurium) acts as an electrophilic species. mdpi.comrsc.org Researchers have developed a distinctive activation mode utilizing a dual chalcogen bonding approach, specifically combining Se···π and Se···O interactions. nih.govnih.govresearchgate.net This dual activation strategy proved effective in cleaving the C-O σ-bonds of specific types of ethers, a feat difficult to achieve with weak interactions because the resulting ionic intermediates can deactivate the catalyst. nih.govnih.gov
The study focused on benzylic and allylic ethers as model substrates due to their relevance in organic synthesis. The bidentate selenium-based catalyst successfully facilitated a range of chemical transformations by activating the ether's C-O bond. This catalytic system was shown to be tolerant of various alkoxide leaving groups, highlighting its potential versatility. nih.govnih.gov While this specific methodology has not yet been applied to aliphatic ethers such as this compound, it represents a paradigm shift in catalysis, opening the door for activating traditionally stable bonds through precisely designed weak interactions.
| Reaction Type | Substrate Class | Key Outcome |
|---|---|---|
| Cyclization | Allylic & Benzylic Ethers | Formation of heterocyclic compounds through intramolecular reaction. |
| Coupling | Benzylic Ethers | Creation of new C-C bonds by reacting the activated ether with a nucleophile. |
| Elimination | Benzylic Ethers | Formation of alkenes through the stereospecific elimination of the ether group. |
Development of Novel Catalysts for Ether-Related Reactions
The development of novel catalysts is crucial for improving the efficiency, selectivity, and environmental footprint of ether synthesis and cleavage. Research has progressed significantly beyond traditional methods, introducing a variety of advanced catalytic systems.
For ether synthesis, development has moved from classical acid catalysis, used for simple symmetrical ethers, towards more sophisticated solutions. nih.gov For instance, supported iron oxide catalysts and acidic nickel phosphate-supported zeolites have been developed for the dehydration of isopropanol to produce diisopropyl ether. researchgate.netnih.govacs.org Zeolite catalysts, such as ZSM-5 and Beta, are also employed in the industrial hydration of olefins to produce alcohols and ethers. google.com These solid acid catalysts offer advantages like easier separation and potential for recycling. nih.gov
For the synthesis of more complex or unsymmetrical ethers, new catalytic methods have emerged. These include the use of metal triflates (e.g., Zn(OTf)₂) for coupling alcohols with alkyl halides and palladium-based catalysts for the allylation of phenols. nist.gov
In the realm of ether cleavage, which is essential for biomass conversion and chemical degradation, modern catalysis has also made significant strides. Noble metal catalysts supported on carbon have been shown to effectively decompose lignin-model ethers like benzyl (B1604629) phenyl ether through hydrogenolysis. samaterials.com Furthermore, synergistic catalyst systems combining a Lewis acid (like zinc) with a hydrogenation metal (like cobalt) have been designed for the selective cleavage of aryl-ether linkages found in lignin (B12514952).
| Reaction | Catalyst Type | Example Catalyst/System | Application |
|---|---|---|---|
| Synthesis (Dehydration) | Solid Acid | γ-Al2O3/TiO2 binary oxide | Isopropanol to Diisopropyl Ether |
| Synthesis (Dehydration) | Modified Zeolite | Nickel Phosphate on Zeolite | Isopropyl alcohol conversion to Diisopropyl ether nih.govacs.org |
| Synthesis (Cross-Coupling) | Lewis Acid | Zn(OTf)₂ / Cu(OTf)₂ | Formation of sterically hindered ethers nist.gov |
| Cleavage (Hydrogenolysis) | Supported Noble Metal | Pd/C, Ru/C, Pt/C | Decomposition of lignin model ethers samaterials.com |
| Cleavage (Hydrogenolysis) | Bifunctional (Lewis Acid/Metal) | Co–Zn/Beta-Zeolite | Cleavage of aryl-ether bonds in lignin models |
These advancements underscore a continuous drive towards creating more robust, selective, and sustainable catalytic processes for managing the synthesis and cleavage of ethers, which may eventually be adapted for specific compounds like this compound.
Advanced Analytical Methodologies for Isopropyl Pentyl Ether
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture. For a volatile compound like Isopropyl pentyl ether, gas chromatography is the most prevalent approach, while liquid chromatography may be employed under specific circumstances.
Gas chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds such as this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
The selection of the stationary phase is critical for achieving good resolution. Non-polar or intermediate-polarity columns are typically effective for separating ethers from other components in a mixture. For instance, columns with stationary phases like 5% diphenyl / 95% dimethyl polysiloxane are commonly used for analyzing volatile organic compounds. ru.nlorientjchem.org
Commonly used detectors for the analysis of ethers include the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, and the Thermal Conductivity Detector (TCD), a universal detector that is less sensitive than the FID. nih.govexlibrisgroup.com Method development involves optimizing parameters such as column temperature, carrier gas flow rate, and injection mode to achieve efficient separation. sciensage.info
Table 1: Typical Gas Chromatography (GC) Parameters for Ether Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., HP-5, DB-5, BP-624) | Provides high-resolution separation of volatile compounds. orientjchem.orgnist.govresearchgate.net |
| Stationary Phase | Low to mid-polarity (e.g., Polysiloxane-based) | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium, Nitrogen, or Hydrogen | Transports the analyte through the column. sciensage.inforesearchgate.net |
| Injector Temp. | 200-250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Separates compounds with a wide range of boiling points. orientjchem.org |
| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. nih.gov |
For highly complex samples where one-dimensional GC may not provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. wikipedia.org This technique utilizes two columns with different stationary phases connected by a modulator. chemistry-matters.com The entire effluent from the first-dimension column is sequentially trapped, focused, and "injected" onto the second, shorter column for a rapid, secondary separation. wikipedia.orgchemistry-matters.com
This results in a two-dimensional chromatogram that can separate co-eluting peaks from a single-column analysis, providing a much more detailed chemical fingerprint of the sample. chemistry-matters.com GC×GC is particularly powerful in fields like environmental forensics, petroleum analysis, and metabolomics where complex mixtures are common. wikipedia.orgnih.gov While specific studies on this compound using GC×GC are not prominent, the technique is well-suited for analyzing complex fuel mixtures that may contain various ether oxygenates. dlr.deacs.org The structured nature of the GC×GC chromatogram allows for the classification of compounds by chemical class, which would effectively separate ethers from alkanes, aromatics, and other compound groups. dlr.de
Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both separation and definitive identification of analytes. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for structural elucidation and confirmation of the analyte's identity by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nih.govresearchgate.net
For this compound, electron ionization (EI) would produce a characteristic fragmentation pattern. The molecular ion peak (the ionized, unfragmented molecule) may be observed, but the most abundant peak (base peak) is often a stable fragment. In the case of this compound, the top peak in its mass spectrum appears at a mass-to-charge ratio (m/z) of 43, which corresponds to the stable isopropyl cation [(CH₃)₂CH]⁺. nih.gov
Tandem mass spectrometry (GC-MS/MS) can be used for even greater selectivity and sensitivity, particularly in complex matrices. This technique involves selecting a specific parent ion from the initial mass spectrum and subjecting it to further fragmentation to produce daughter ions, a process that significantly reduces chemical noise and matrix interference.
Table 2: Key Mass Spectrometry Data for this compound from GC-MS Analysis
| Data Point | Value | Significance |
|---|---|---|
| Molecular Formula | C₈H₁₈O | Confirms the elemental composition. nih.gov |
| Molecular Weight | 130.23 g/mol | The mass of the molecule. nih.gov |
| Library | NIST Main Library | Standard reference for spectral comparison. nih.gov |
| Top Peak (m/z) | 43 | Corresponds to the most abundant fragment ion, [(CH₃)₂CH]⁺. nih.gov |
High-performance liquid chromatography (HPLC) separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. Unlike GC, HPLC is typically used for compounds that are non-volatile or thermally unstable.
Direct analysis of a highly volatile and relatively non-polar compound like this compound by HPLC is not common. The compound lacks a strong chromophore, making detection by UV-Vis spectrophotometry—the most common HPLC detector—ineffective. perkinelmer.com While a Refractive Index (RI) detector could be used, it offers limited sensitivity.
For these reasons, GC is the preferred chromatographic method for analyzing this compound. HPLC might be considered only if the ether is part of a non-volatile matrix or if it requires separation from other non-volatile components where GC is not feasible. In such a hypothetical scenario, a reversed-phase column (e.g., C18) with a polar mobile phase (like acetonitrile (B52724) and/or water) would be used, where the non-polar ether would elute relatively quickly. dawnscientific.com However, the challenges associated with sample volatility and detection make HPLC a less practical choice for this specific compound.
Gas Chromatography (GC) Coupled with Various Detectors
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure and connectivity of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. fiveable.me Both ¹H NMR and ¹³C NMR are routinely used for the structural elucidation of organic compounds like this compound.
In the ¹H NMR spectrum of this compound, protons on carbons adjacent to the ether oxygen are deshielded and thus shifted downfield to approximately 3.4-4.5 ppm. pressbooks.pub The spectrum would show distinct signals for the pentyl and isopropyl groups, with splitting patterns (e.g., triplets, sextets, doublets) that reveal the number of neighboring protons, confirming the connectivity of the molecule.
In the ¹³C NMR spectrum, carbon atoms bonded to the electron-withdrawing oxygen atom are also significantly shifted downfield, typically appearing in the 50-80 ppm range. pressbooks.puboregonstate.edu The spectrum for this compound would be expected to show unique signals for each chemically distinct carbon atom in the molecule, confirming the presence of both the pentyl and isopropyl moieties. libretexts.org
Beyond simple structural identification, NMR can be used for conformational studies. researchgate.net By conducting NMR experiments at different temperatures (variable temperature NMR), it is possible to study dynamic processes such as the rotation around the C-O single bonds. auremn.org.br At low temperatures, this rotation may slow down enough to allow for the observation of distinct signals for different conformers (rotational isomers), providing insight into the molecule's three-dimensional structure and flexibility.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Structure Fragment | Predicted Shift (ppm) | Multiplicity |
|---|---|---|---|
| a | CH₃-CH₂- | ~0.9 | Triplet |
| b, c, d | -CH₂-CH₂-CH₂- | ~1.3-1.6 | Multiplet |
| e | -CH₂-O- | ~3.4 | Triplet |
| f | -O-CH(CH₃)₂ | ~3.6 | Septet |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Structure Fragment | Predicted Shift (ppm) |
|---|---|---|
| 1 | CH₃-CH₂- | ~14 |
| 2, 3, 4 | -CH₂-CH₂-CH₂- | ~22-32 |
| 5 | -CH₂-O- | ~70 |
| 6 | -O-CH(CH₃)₂ | ~72 |
Table 5: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Isopropyl alcohol |
| Helium |
| Nitrogen |
| Hydrogen |
| Methane |
| Propane |
| Butane |
| Pentane |
| Hexane |
| Toluene (B28343) |
| Benzene |
| Ethanol (B145695) |
| Methanol |
| Acetone (B3395972) |
| Dichloromethane |
| Ethyl acetate (B1210297) |
| Tetrahydrofuran (B95107) |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis and Functional Group Identificationnih.gov
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure.
The most definitive feature in the FT-IR spectrum of an aliphatic ether is the C-O-C asymmetric stretching vibration. youtube.com This typically appears as a strong, prominent peak in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. rockymountainlabs.com Specifically for dialkyl ethers like this compound, this strong absorption band is expected to be centered around 1120 cm⁻¹. youtube.compressbooks.pub The presence of this band is a primary indicator of the ether functional group. rockymountainlabs.com However, because many other functional groups can also show absorptions in this region, it is crucial to consider the spectrum as a whole for accurate identification. libretexts.orglibretexts.org
In addition to the characteristic ether linkage, the spectrum of this compound will be dominated by absorptions corresponding to the alkyl portions of the molecule. Strong peaks arising from C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are expected in the 3000-2850 cm⁻¹ region. acs.org Vibrational modes from C-H bending will also be present in the 1470-1365 cm⁻¹ range. The analysis of these C-H stretching and bending regions can be complex due to the influence of non-fundamental vibrational modes, such as overtones and combination bands, which can significantly affect the spectral line shape. acs.org
To confirm the absence of other functional groups, one would look for the lack of characteristic peaks, such as a broad O-H stretch around 3300 cm⁻¹ (indicating an alcohol) or a strong C=O stretch around 1700 cm⁻¹ (indicating a ketone or ester). youtube.com
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Strong |
| C-H Bend | Alkyl (CH₃, CH₂) | 1365 - 1470 | Medium-Variable |
UV-Visible Spectroscopy for Electronic Transitionswikipedia.orgnih.gov
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The utility of this technique for a specific compound depends on the presence of chromophores—functional groups capable of absorbing UV or visible radiation.
This compound, being a simple saturated aliphatic ether, lacks traditional chromophores like double bonds (π systems) or carbonyl groups. The electrons present are in sigma (σ) bonding orbitals and non-bonding (n) lone pair orbitals on the oxygen atom. youtube.com The possible electronic transitions are therefore of high energy, specifically n → σ* and σ → σ* transitions. wikipedia.orgbartleby.com
n → σ* Transition : This involves exciting an electron from one of the oxygen's non-bonding lone pairs to an anti-bonding sigma orbital.
σ → σ* Transition : This involves exciting an electron from a C-C or C-H sigma bonding orbital to the corresponding anti-bonding sigma orbital. This transition requires the highest energy. bartleby.com
Both of these transitions require a significant amount of energy, meaning they absorb light in the far or vacuum ultraviolet region, typically at wavelengths below 200 nm. uobabylon.edu.iq Standard UV-Visible spectrophotometers generally operate from 190 nm to 800 nm, and common solvents also have a UV cutoff in this region, making detection of these transitions difficult. umsl.edu Consequently, this compound is considered transparent in the near-UV and visible range, and UV-Visible spectroscopy is not a primary method for its structural characterization or quantification unless a derivatization strategy is employed to introduce a suitable chromophore. canchemtrans.ca
X-ray Diffraction (XRD) for Crystalline Structure Analysis (if solid forms are relevant)youtube.comnih.gov
X-ray Diffraction (XRD) is a premier analytical technique for determining the atomic and molecular structure of a crystalline solid. malvernpanalytical.comalfa-chemistry.com The technique relies on the constructive interference of monochromatic X-rays scattered by the ordered arrangement of atoms in a crystal lattice, producing a unique diffraction pattern.
For this compound, which is a liquid under standard temperature and pressure, conventional XRD analysis is not directly applicable. XRD is fundamentally a solid-state technique. malvernpanalytical.com However, structural information could potentially be obtained under specific, non-standard conditions. One such method is cryocrystallography , where the liquid sample is flash-cooled to cryogenic temperatures (typically around 100 K) to form a vitrified or crystalline solid. nih.gov This technique is essential for mitigating radiation damage during data collection and is standard practice in macromolecular crystallography. nih.govwhitman.edu
If this compound were to be crystallized, either by itself at low temperatures or as part of a co-crystal or solvate with another molecule, XRD could then be used to provide precise information on:
Bond lengths and angles.
Conformational details of the isopropyl and pentyl groups.
Intermolecular interactions and crystal packing arrangements.
While XRD of liquids can be performed to analyze short-range molecular ordering, it produces broad, diffuse scattering patterns rather than the sharp Bragg peaks characteristic of crystalline solids, providing less detailed structural information. aps.orgresearchgate.net Therefore, the application of XRD to this compound is highly specialized and relevant only if a solid, crystalline form can be prepared.
Derivatization Strategies for Enhanced Analytical Performance
Chemical Derivatization for Improved Detectability and Separationresearchgate.netquimicaorganica.orgwikipedia.org
Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) with properties better suited for a particular analytical method. colostate.edu For a relatively non-polar and unreactive compound like this compound, derivatization can significantly enhance its performance in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).
The primary challenge with analyzing simple ethers is their lack of reactive sites and poor detector response for common detectors (e.g., UV-Vis or Electron Capture Detector). The most effective derivatization strategy for ethers involves the cleavage of the C-O ether bond . wikipedia.orgmasterorganicchemistry.com This reaction breaks the ether into more reactive fragments, typically an alcohol and an alkyl halide, which can then be analyzed directly or further derivatized. libretexts.orglibretexts.org
Strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI) are commonly used for this purpose. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org For an unsymmetrical ether like this compound, the cleavage will yield two sets of products depending on the reaction conditions and mechanism (Sₙ1 or Sₙ2). libretexts.org
Another powerful reagent for ether cleavage is boron tribromide (BBr₃), which can cleave ethers under milder conditions than strong acids. masterorganicchemistry.com
Once cleaved, the resulting alcohol (e.g., Isopropanol (B130326) or 1-Pentanol) can be easily derivatized using common techniques like:
Acylation : Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to create a fluorinated ester, which is highly responsive to an Electron Capture Detector (ECD). gcms.cz
Silylation : Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) ether, improving GC peak shape and resolution.
These strategies transform the non-responsive ether into derivatives with significantly improved analytical characteristics. libretexts.orgresearchgate.net
Table 2: Derivatization Strategies via Ether Cleavage
| Reagent | Reaction Type | Intermediate Products | Potential Final Derivatives | Analytical Enhancement |
|---|---|---|---|---|
| Hydrogen Iodide (HI) or Hydrogen Bromide (HBr) | Acid-Catalyzed Cleavage | Isopropanol, Pentyl halide, Isopropyl halide, 1-Pentanol | Trifluoroacetyl esters, TMS ethers | Improved volatility for GC, ECD detectability |
Applications in Complex Chemical Matricesquimicaorganica.orgwikipedia.org
Analyzing trace amounts of this compound in complex matrices, such as environmental samples, industrial process streams, or biological fluids, presents significant challenges. These matrices contain numerous interfering compounds that can co-elute with the analyte or suppress detector signals. Chemical derivatization is a critical tool to overcome these issues by enhancing both selectivity and sensitivity. nih.gov
By converting this compound into a derivative, its chemical properties are altered, allowing it to be more easily separated from the matrix components. For instance, after ether cleavage and subsequent acylation with a fluorinated anhydride, the resulting ester derivative becomes far less polar than many matrix components, leading to better separation on a non-polar GC column. gcms.cz
Furthermore, derivatization allows for the use of more selective and sensitive detectors. The introduction of halogenated groups (e.g., via trifluoroacetic anhydride) makes the derivative highly sensitive to an Electron Capture Detector (ECD), which is largely insensitive to hydrocarbon-based matrix interferences. libretexts.org This selective detection enables the quantification of the target analyte at much lower concentrations than would be possible using a general-purpose detector like a Flame Ionization Detector (FID).
In the context of mass spectrometry (MS), derivatization can produce fragments that are more characteristic and higher in mass than those from the parent ether, moving them out of the low-mass region often cluttered with noise from the sample matrix. nih.gov This leads to a better signal-to-noise ratio and more confident identification and quantification of the original this compound in the complex sample.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-Pentanol |
| Boron tribromide |
| Hydrogen bromide |
| Hydrogen iodide |
| Isopropanol |
| This compound |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Environmental Chemistry and Remediation Research
Environmental Fate and Persistence of Isopropyl Pentyl Ether
The environmental fate of this compound, a member of the alkyl ether family, is governed by a combination of abiotic and biotic degradation processes. While specific data on this compound is limited, its environmental behavior can be inferred from studies on structurally similar ethers. Ethers are recognized for their potential to contaminate soil and groundwater due to their physical and chemical properties.
Biodegradation Mechanisms and Pathways
The microbial breakdown of this compound is a critical process in determining its persistence in soil and water environments. Although research specifically targeting this compound is scarce, extensive studies on other fuel ethers provide a strong foundation for understanding its potential biodegradation.
The biodegradation of alkyl ethers is known to be carried out by a variety of microorganisms, with bacteria from the genera Rhodococcus and Pseudomonas being frequently implicated. nih.gov These bacteria can utilize ethers as a source of carbon and energy or degrade them through cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of other compounds.
The initial step in the aerobic biodegradation of many ethers is an oxidative attack on one of the carbon atoms adjacent to the ether oxygen. nih.gov This reaction is typically catalyzed by monooxygenase enzymes, such as cytochrome P450 monooxygenases. nih.govnih.gov For this compound, this initial oxidation could occur on either the isopropyl or the pentyl group. Given the presence of an unsubstituted α-methylene group on the pentyl chain, it is a likely site for initial enzymatic attack. nih.gov
Following the initial oxidation, the ether bond is cleaved, leading to the formation of an alcohol and an aldehyde or ketone. In the case of this compound, this would likely result in the formation of isopropanol (B130326) and pentanal, or pentanol (B124592) and acetone (B3395972), depending on the site of initial attack. These initial degradation products are generally more readily biodegradable than the parent ether compound.
The enzymatic machinery involved in ether degradation has been studied in the context of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). nih.govnih.govresearchgate.net These studies have identified monooxygenases as the key enzymes responsible for initiating the degradation process. nih.govresearchgate.net It is highly probable that similar enzymes would be involved in the breakdown of this compound.
Following the initial cleavage of the ether bond, the resulting intermediates would enter common metabolic pathways. For instance, isopropanol is typically oxidized to acetone. The pentyl group, likely metabolized via pentanol and pentanal, would be further oxidized to pentanoic acid, which can then be degraded through the β-oxidation pathway.
While specific intermediates for this compound have not been documented, a plausible degradation pathway can be proposed based on analogous compounds:
Initial Oxidation: A monooxygenase enzyme attacks a carbon atom adjacent to the ether linkage.
Ether Cleavage: The unstable intermediate breaks down, cleaving the ether bond and forming an alcohol and an aldehyde/ketone (e.g., isopropanol and pentanal, or pentanol and acetone).
Further Oxidation: The resulting alcohols and aldehydes/ketones are further oxidized by dehydrogenases and other enzymes into smaller, more easily metabolized compounds like carboxylic acids.
Central Metabolism: These smaller molecules are then funneled into central metabolic pathways such as the citric acid cycle.
Table 2: Plausible Biodegradation Intermediates of this compound
| Initial Compound | Potential Primary Intermediates | Subsequent Metabolites |
|---|---|---|
| This compound | Isopropanol and Pentanal | Acetone, Pentanoic Acid |
| This compound | Pentanol and Acetone | Pentanal, Pentanoic Acid |
Modeling Environmental Behavior of Ethers
The environmental behavior of ethers, including this compound, is predicted and assessed using sophisticated modeling techniques. These models are crucial for understanding the potential distribution, persistence, and ultimate fate of these compounds when released into the environment.
Quantitative Structure-Property Relationship (QSPR) Models for Environmental Parameters
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of a molecule with its physicochemical properties. researchgate.net For environmental assessment, QSPR is used to predict key parameters that govern a chemical's fate and transport, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). nih.govrsc.org These models are particularly valuable when experimental data are scarce.
The development of a QSPR model involves calculating a series of numerical values, known as molecular descriptors, from the molecule's structure. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. researchgate.netnih.gov For ethers, relevant descriptors often include molecular weight, molecular volume, polarizability, and specific quantum chemical parameters that describe intermolecular forces. nih.govresearchgate.net By establishing a statistical relationship between these descriptors and a known property for a set of similar compounds, a model can be built to predict the property for untested molecules like this compound.
Table 1: Key Molecular Descriptors in QSPR Models for Ethers This table outlines common descriptors used to predict the environmental properties of ethers.
| Descriptor Category | Specific Descriptor Example | Relevance to Environmental Properties |
|---|---|---|
| Constitutional | Molecular Weight | Influences volatility and transport processes. |
| Topological | Connectivity Indices | Relates to molecular size and shape, affecting partitioning behavior. |
| Quantum Chemical | Standard Heat of Formation | Provides insight into the molecule's stability and energy state. nih.gov |
| Thermodynamic | Molar Volume | Correlates with solubility and diffusion rates in different media. |
| Electronic | Average Molecular Polarizability | Governs van der Waals interactions, which are crucial for predicting properties like boiling point and vapor pressure. nih.gov |
These models allow for the rapid screening of chemicals, helping to prioritize substances for further experimental testing and risk assessment. rsc.org
Green Chemistry Principles in Environmental Management
Green chemistry offers a framework for minimizing the environmental impact of chemical products and processes. For ethers used as industrial solvents, these principles guide the development of more sustainable alternatives and management strategies.
Design for Degradation and Reduced Environmental Footprint
The tenth principle of green chemistry, "Design for Degradation," advocates for creating chemical products that break down into harmless substances in the environment after their intended use. wordpress.com This approach aims to prevent the persistence and long-term accumulation of chemicals in ecosystems. reagent.co.uk
When evaluating the structure of this compound, two key features are relevant:
The Linear Pentyl Chain: The presence of a linear alkyl chain is a favorable design feature for biodegradability. Microorganisms can often metabolize such chains through processes like β-oxidation. This is in contrast to highly branched structures, which are typically more resistant to microbial breakdown. wordpress.com
The Ether Linkage: The carbon-oxygen-carbon ether bond is generally stable and resistant to both hydrolysis and microbial attack, making it a point of persistence in the molecule's structure.
The challenge in designing greener ethers is to maintain their useful solvent properties while incorporating features that facilitate degradation once they are released into the environment. wordpress.com This could involve introducing functional groups that are more susceptible to hydrolysis or enzymatic action, thereby creating a molecule that is stable during its use-phase but can be readily cleaved under environmental conditions. acs.org
Sustainable Solvent Selection for Chemical Processes
The selection of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to waste. nih.gov Several solvent selection guides have been developed by industry and academic consortia (e.g., CHEM21, GSK, Pfizer) to help chemists choose more sustainable options. gctlc.orgwhiterose.ac.uk These guides rank solvents based on a combination of Safety, Health, and Environment (SHE) criteria. acsgcipr.org
Table 3: Criteria in Green Solvent Selection Guides This table details the typical parameters used to evaluate the sustainability of a solvent.
| Category | Criteria | Relevance |
|---|---|---|
| Safety | Flammability, Peroxide Formation, Static Charge | Relates to the physical hazards of handling and using the solvent in a process. nih.gov |
| Health | Carcinogenicity, Mutagenicity, Acute Toxicity | Assesses the potential harm to human health from exposure. nih.gov |
Ethers as a class receive mixed reviews in these guides. While useful, traditional ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are often penalized for their tendency to form explosive peroxides and for their high volatility. whiterose.ac.uk Newer, bio-based ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are often recommended as greener alternatives due to their improved safety profiles and reduced environmental impact. merckmillipore.com The evaluation of this compound would depend on its specific properties within this SHE framework, considering its boiling point, potential for peroxide formation, and biodegradability.
Bioremediation and Biocatalytic Approaches for Ether Degradation
Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. Several bacterial strains have been identified that can degrade various ether compounds, suggesting potential pathways for the natural attenuation or engineered remediation of sites contaminated with this compound.
Research has shown that bacteria from the genus Rhodococcus can degrade a range of alkyl and aralkyl ethers. nih.govnih.gov A key finding is that the initial step in the degradation often involves oxidation at an unsubstituted α-carbon (the carbon atom adjacent to the ether oxygen). nih.govnih.gov The pentyl group of this compound possesses such a site. Similarly, bacteria like Pseudonocardia sp. have been isolated for their ability to degrade cyclic ethers and the fuel additive methyl tert-butyl ether (MTBE). asm.org The general aerobic metabolic pathway for polyethers involves the oxidation of terminal alcohol groups, followed by the cleavage of the ether bond. nih.gov
Biocatalysis, the use of isolated enzymes to perform chemical transformations, represents another promising approach. While research into specific "etherase" enzymes is ongoing, enzymes that cleave ether bonds, such as β-etherases involved in lignin (B12514952) degradation, have been identified and characterized. researchgate.net These discoveries open the door to developing enzymatic systems for the targeted degradation of persistent ether pollutants.
Table 4: Microorganisms Capable of Ether Degradation This table lists examples of microbial genera known to degrade various types of ether compounds.
| Microbial Genus | Type of Ether Degraded | Reference |
|---|---|---|
| Rhodococcus | Diethyl ether, Anisole, Dibenzyl ether | nih.gov |
| Pseudonocardia | Tetrahydrofuran (THF), 1,4-Dioxane, MTBE | asm.org |
| Stenotrophomonas | Polypropylene glycol (PPG) | nih.gov |
These biological approaches are central to developing sustainable management strategies for ethers, aligning with the principles of green chemistry to address pollution through degradation and detoxification.
Advanced Materials Science Applications Hypothetical, by Analogy with Other Ethers
Integration of Isopropyl Pentyl Ether in Polymer Systems
The integration of ether functionalities into polymer systems is a well-established strategy for modifying material properties. This compound, as a discrete molecular compound, could hypothetically be incorporated into polymer matrices as an additive, such as a solvent or plasticizer.
Solvent in Polymerization: Ethers are generally effective solvents for a wide range of organic compounds due to the non-bonding electron pairs on their oxygen atoms, which can form hydrogen bonds with other molecules containing O-H or N-H bonds. britannica.com this compound, with its alkyl structure, would likely exhibit good solvency for non-polar and weakly polar monomers and polymers. In the context of polymer synthesis, it could serve as a reaction medium for polymerization processes where control over viscosity and reaction kinetics is crucial. For instance, in solution polymerization, an inert solvent like this compound could facilitate heat dissipation and allow for the synthesis of polymers with specific molecular weights.
Plasticizer in Polymer Processing: Plasticizers are additives incorporated into polymers to enhance their flexibility, workability, and distensibility. hallstarindustrial.comijiert.org They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing chain mobility. ijiert.org This leads to a decrease in the material's glass transition temperature (Tg) and elastic modulus. hallstarindustrial.com
By analogy with other small-molecule ethers and ether-esters used as plasticizers, this compound could function as an external or secondary plasticizer. hallstarindustrial.comgoogle.com Its primary role would be to increase the free volume within the polymer matrix. The balance between its isopropyl and pentyl groups would influence its compatibility with different polymers. It would likely be most effective in non-polar polymers such as polyolefins, where its hydrocarbon chains can interact favorably with the polymer backbone.
Table 1: Comparison of Potential Plasticizer Characteristics
| Feature | This compound (Hypothetical) | Phthalate Plasticizers (e.g., DOP) | Ester Plasticizers (e.g., DOA) |
|---|---|---|---|
| Primary Function | Increase flexibility, reduce Tg | Increase flexibility, processability | Provide low-temperature flexibility |
| Compatibility | Likely best with non-polar polymers (e.g., Polyethylene, Polypropylene) | High compatibility with polar polymers like PVC | Good compatibility with various elastomers |
| Mechanism | External plasticizer, increases free volume | Reduces intermolecular forces | Reduces intermolecular forces |
| Volatility | Potentially moderate due to its molecular weight (130.23 g/mol) | Low to moderate | Generally higher than phthalates |
The introduction of this compound into a polymer matrix would predictably alter its material properties.
Thermal Properties: The most significant thermal impact would be the reduction of the glass transition temperature (Tg). hallstarindustrial.com By increasing the spacing between polymer chains, the ether molecules would lower the energy required for the chains to move, transitioning the material from a rigid, glassy state to a more flexible, rubbery state at a lower temperature. ijiert.org The extent of this depression would depend on the concentration of the ether and its compatibility with the host polymer.
Mechanical Properties: Mechanically, the polymer would become more flexible and less brittle. Key changes would include:
Reduced Modulus: The stiffness of the material would decrease.
Increased Elongation at Break: The polymer could be stretched further before fracturing. ijiert.org
Enhanced Toughness: The material's ability to absorb energy and deform without fracturing would be improved. ijiert.org
The specific performance would be a function of the ether's molecular structure. The bulky isopropyl group might create more free volume compared to a linear chain of equivalent length, potentially enhancing flexibility. However, this same bulkiness could also limit its miscibility in highly crystalline or ordered polymer structures.
Hybrid Materials and Composites Utilizing Ether Components
Organic-inorganic composites combine the properties of a polymer matrix with those of an inorganic filler (e.g., silica, carbon nanotubes) to create a material with enhanced characteristics. rsc.orgrsc.org The performance of these composites is highly dependent on the quality of the adhesion at the interface. fiveable.meacs.org
Hypothetically, this compound could influence this interfacial chemistry. The ether's oxygen atom, with its lone pairs of electrons, can act as a Lewis base, potentially forming weak coordinate bonds or hydrogen bonds with hydroxyl groups or other active sites on the surface of an inorganic filler. This interaction, while not as strong as the covalent bonds formed by silane (B1218182) coupling agents, could improve the wetting of the filler by the polymer matrix, leading to better stress transfer between the two phases. In materials like poly(ether ether ketone) (PEEK) composites, the ether linkages within the polymer itself are crucial for interfacial adhesion. researchgate.net
Adhesion Promotion: Adhesion promoters are bifunctional molecules that act as a "chemical bridge" between an inorganic substrate and an organic polymer. intercol.infospecialchem.com While this compound itself is not a classic adhesion promoter, molecules containing ether groups are often used for this purpose. For example, cellulose (B213188) ethers can improve the adhesion and surface wettability of adhesive formulations. kimacellulose.com The ether functionality can enhance compatibility at the interface. Therefore, this compound could be used as a solvent or additive in a formulation containing a primary adhesion promoter, helping to ensure the promoter is effectively delivered to the interface.
Dispersion: Achieving a uniform dispersion of filler particles within a polymer matrix is essential for obtaining consistent and enhanced material properties. Agglomeration of particles can lead to stress concentrations and mechanical failure. Ethers can function as dispersing agents by adsorbing onto the surface of filler particles. bcd-chemie.de This creates a steric barrier that prevents particles from clumping together. The alkyl chains of this compound would extend into the non-polar polymer matrix, promoting compatibility and maintaining a stable dispersion.
Future Directions in Ether-Based Materials Research
Research into ether-based materials continues to evolve, driven by demands for higher performance, sustainability, and novel functionalities.
One major trend is the development of more sustainable and environmentally friendly methods for synthesizing ethers. This includes the use of heterogeneous catalysis and biomass-derived starting materials to create valuable ether compounds from renewable resources. eurekalert.org Such advancements could make ethers like this compound more attractive for large-scale industrial applications.
In the realm of high-performance polymers, poly-ether-based systems like Polyphenylene Ether (PPE) are valued for their high-temperature resistance, dimensional stability, and excellent electrical properties, finding use in automotive and electronics applications. openpr.com Future research will likely focus on creating new ether-based polymers and blends with even greater thermal and mechanical stability.
Furthermore, the design of advanced composites and metamaterials is an expanding field. cas.org Ethers will continue to be important components, whether as part of the polymer backbone, as functional additives to control interfacial properties, or as solvents in novel processing techniques. Research into hybrid electrolytes for batteries also involves optimizing ether-based solvents for better interfacial stability and ionic conductivity, highlighting the versatility of ether chemistry in advanced energy materials. researchgate.netacs.org The future of ether-based materials research lies in creating multifunctional, sustainable, and high-performance systems for a wide array of technological applications.
Emerging Research Directions and Future Perspectives for Isopropyl Pentyl Ether
Integration of Machine Learning and Artificial Intelligence in Ether Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and material science. researchgate.net These technologies offer powerful tools for predicting reaction outcomes, optimizing synthesis routes, and discovering novel properties, moving beyond traditional, time-consuming experimental methods. chemcopilot.comchemai.io For isopropyl pentyl ether, AI and ML can be applied in several promising areas.
Machine learning models, particularly those based on graph neural networks (GNNs) or sequence-to-sequence models like transformers, can predict the physicochemical properties of ethers with high accuracy. chemcopilot.comresearchgate.net By training these models on large datasets of known ether properties, researchers can develop algorithms to estimate characteristics like boiling point, density, and refractive index for this compound without the need for extensive laboratory work. researchgate.net Furthermore, AI can accelerate the discovery of optimal synthesis conditions. ML algorithms can analyze vast parameter spaces—including temperature, catalyst choice, and reactant concentrations—to predict the conditions that will maximize the yield and purity of this compound. chemai.iond.edu This data-driven approach can significantly reduce the number of experiments required, saving time and resources. youtube.com
Recent advancements have focused on developing ML models to predict reaction kinetics, including activation energy barriers and temperature-dependent rate constants. acs.org These predictive tools could be instrumental in understanding the formation and potential side reactions in the synthesis of this compound, leading to more efficient and controlled manufacturing processes. researchgate.netacs.org
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Property Prediction | Graph Neural Networks (GNNs), Regression Models | Accurate estimation of boiling point, density, viscosity, and other physicochemical properties. researchgate.net |
| Synthesis Optimization | Reinforcement Learning (RL), Neural Networks (NN) | Identification of optimal reaction conditions (temperature, pressure, catalyst) for maximizing yield. chemcopilot.comnd.edu |
| Reaction Prediction | Transformer Models, Sequence-to-sequence Models | Prediction of major products, by-products, and potential side reactions in novel synthetic routes. chemcopilot.comresearchgate.net |
Advanced Spectroscopic Techniques for In Situ Monitoring of Ether Reactions
Understanding reaction mechanisms and kinetics is fundamental to process optimization. Advanced spectroscopic techniques that allow for in situ (in the reaction mixture) and operando (while the reaction is working) monitoring are becoming indispensable tools in chemical research. wikipedia.orghidenanalytical.com These methods provide real-time data on the concentration of reactants, intermediates, and products, offering a dynamic window into the etherification process that is not possible with traditional offline analysis. acs.orgspectroscopyonline.com
For the synthesis of this compound, techniques such as Raman and mid-infrared (IR) spectroscopy are particularly valuable. acs.orgspectroscopyonline.com By inserting a probe directly into the reaction vessel, chemists can continuously collect spectra that reveal the molecular composition of the mixture as the reaction progresses. acs.org This allows for the precise determination of reaction endpoints, minimizing the formation of impurities and ensuring product quality. acs.org The ability to monitor transient and labile intermediate species, which would otherwise be altered or lost during offline sampling, is a key advantage of this approach. spectroscopyonline.com
Operando spectroscopy, which couples spectroscopic characterization with simultaneous measurement of catalytic activity, is especially powerful for studying catalyzed etherification reactions. wikipedia.orghidenanalytical.comethz.ch This methodology helps establish direct structure-reactivity relationships for the catalysts used in producing this compound, leading to the development of more efficient and selective catalytic systems. hidenanalytical.comhideninc.com
Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring
| Technique | Type of Information | Advantages for Ether Synthesis Monitoring |
|---|---|---|
| Raman Spectroscopy | Vibrational modes of molecules, functional groups | Can be used in aqueous and non-aqueous solutions; insensitive to water, allowing clear monitoring of organic species. hidenanalytical.comacs.org |
| Mid-Infrared (IR) Spectroscopy | Functional group identification and quantification | Highly specific fingerprints for reactants, products, and intermediates; provides quantitative concentration data. spectroscopyonline.com |
| Near-Infrared (NIR) Spectroscopy | Overtone and combination vibrational bands | Can penetrate dense slurries and is suitable for process analytical technology (PAT) in industrial settings. researchgate.net |
Sustainable Synthesis and Circular Economy Approaches for Ether Production
The principles of green chemistry and the circular economy are increasingly guiding the chemical industry toward more environmentally benign processes. peptide.comessentialchemicalindustry.org This paradigm shift involves designing products and processes that minimize waste, reduce the use of hazardous substances, and utilize renewable resources. nih.govuva.nl For this compound, these principles can be applied throughout its lifecycle, from synthesis to end-of-life.
Sustainable synthesis routes for ethers focus on several key areas:
Use of Renewable Feedstocks : Moving away from petrochemical-based starting materials towards biomass-derived alcohols (e.g., isopropanol (B130326) and pentanol (B124592) derived from fermentation or biorefinery processes) is a primary goal. cetjournal.itpharmacyjournal.org
Catalysis : Employing catalytic reagents is superior to using stoichiometric ones as they are used in small amounts and can be recycled and reused. essentialchemicalindustry.org Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture, simplifying purification and reducing waste. alfa-chemistry.com
The concept of a circular economy aims to keep materials in use for as long as possible, regenerating them at the end of their service life. futurebridge.comfrontiersin.org In the context of this compound, this could involve developing processes to recover and reuse the ether from waste streams or designing it for degradation into innocuous products after its intended use. essentialchemicalindustry.orgfrontiersin.org This "cradle-to-cradle" approach is fundamental to creating a truly sustainable chemical industry. cetjournal.it
Exploration of Novel Reactivity and Catalytic Roles for this compound
While ethers are generally considered to be relatively unreactive, which makes them excellent solvents, they can participate in specific chemical transformations. wikipedia.orglibretexts.org The C-O bonds in simple ethers are strong but can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgbritannica.com For an unsymmetrical ether like this compound, acidic cleavage would likely proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions, yielding a mixture of alkyl halides and alcohols. libretexts.orglibretexts.org Another known reaction is autoxidation, where ethers slowly react with atmospheric oxygen to form explosive peroxides, a critical consideration for storage and handling. wikipedia.orgbritannica.comnoaa.gov
Future research may focus on harnessing the unique structure of this compound for novel applications. The ether oxygen atom possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate with metal centers. noaa.gov This property could be exploited in the design of new catalytic systems where the ether acts as a ligand or a reaction mediator.
Furthermore, exploring the reactivity of the C-H bonds adjacent to the ether oxygen could lead to new functionalization strategies. While less acidic than alpha-hydrogens of carbonyl compounds, these protons are more acidic than those in simple alkanes, potentially allowing for selective chemical modification. wikipedia.org Computational studies using Density Functional Theory (DFT) can help predict reaction pathways and activation energies, guiding experimental efforts in discovering new reactions for this compound.
Interdisciplinary Studies Bridging Chemical and Environmental Sciences
The environmental fate and impact of chemical compounds are of paramount importance. For this compound, interdisciplinary studies that combine chemistry with environmental science are crucial for a comprehensive understanding of its lifecycle and potential effects on ecosystems. This is particularly relevant for ethers that have been used as fuel oxygenates, such as methyl tert-butyl ether (MTBE) and tert-amyl methyl ether (TAME), as their environmental behavior has been studied extensively. nih.govservice.gov.uk
Key areas of interdisciplinary research for this compound would include:
Biodegradation : Investigating the susceptibility of this compound to microbial degradation in soil and water is essential. The presence of an ether bond can make these compounds recalcitrant to biodegradation. nih.govresearchgate.net Studies would aim to identify microbial consortia or specific enzymes capable of breaking down the molecule.
Atmospheric Chemistry : Once volatilized into the atmosphere, ethers can react with hydroxyl (OH) radicals, influencing air quality. rsc.orgacs.org Chamber studies and computational modeling can determine the atmospheric lifetime of this compound and identify its oxidation products, which could contribute to the formation of ozone or secondary organic aerosols. acs.orgacs.org
Aquatic Toxicity and Transport : Due to their water solubility, ethers can contaminate groundwater and surface waters if released. nih.govusgs.gov Research is needed to understand the transport of this compound in aquifers and its potential toxicity to aquatic organisms.
By integrating chemical analysis with environmental modeling and toxicology, a complete profile of this compound's environmental behavior can be established, ensuring its responsible use in any future applications.
Q & A
Q. What are the common laboratory synthesis methods for isopropyl pentyl ether, and how do reaction conditions influence yield?
this compound can be synthesized via Williamson ether synthesis (alkyl halide + alkoxide) or acid-catalyzed dehydration of alcohols. For example, reacting isopropyl triflate with pentanol in methylene chloride at controlled stoichiometry yields ~52% this compound, with impurities like unreacted pentanol requiring purification via vacuum distillation or glpc . Optimizing reaction time, temperature, and catalyst (e.g., sodium sulfate) is critical to minimizing byproducts. Acid-catalyzed methods may face challenges in regioselectivity and require careful pH control .
Q. How is 13C NMR spectroscopy used to confirm the structure of this compound?
The 13C NMR spectrum of this compound typically shows eight distinct signals due to its asymmetric structure (no internal symmetry plane). Key signals include:
- δ 0.90 ppm (terminal CH3 in pentyl chain),
- δ 1.08 ppm (isopropyl CH3 groups),
- δ 3.27–3.40 ppm (CH2O and CHO ether linkages) . Signal splitting patterns (e.g., septets for isopropyl CH groups) differentiate it from symmetric ethers like dibutyl ether, which show fewer signals due to homotopic carbons .
Q. What solvent properties make this compound suitable for specific organic reactions?
Its low polarity (logP ~2.8) and miscibility with non-polar organic compounds make it ideal for dissolving hydrophobic reactants. For example, it facilitates enantioselective acylation or cyanohydrin synthesis by stabilizing transition states without competing hydrogen bonding . Comparative studies with diethyl ether show higher boiling points (131–132°C), enabling reflux at elevated temperatures .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in aqueous-organic systems be resolved?
Systematic cloud-point titration or Hansen Solubility Parameter (HSP) analysis can resolve discrepancies. For instance, HSP values (δD, δP, δH) derived from solubility in 2-ethylhexyl acetate or glycol ethers provide a quantitative framework for predicting miscibility with target solutes . Contradictions may arise from trace water content; thus, Karl Fischer titration or azeotropic drying with molecular sieves is recommended before experiments .
Q. What methodologies are effective in detecting environmental degradation products of this compound?
GC-MS with electron capture detection (ECD) is preferred for identifying volatile degradation products (e.g., aldehydes or ketones). Solid-phase microextraction (SPME) coupled with high-resolution mass spectrometry (HRMS) can detect low-concentration metabolites in soil or water. Degradation pathways (e.g., ozonolysis or microbial oxidation) should be validated using isotopic labeling (e.g., 13C-tagged ether) to track bond cleavage .
Q. How do steric effects influence the reaction kinetics of this compound in nucleophilic substitutions?
The bulky isopropyl group creates steric hindrance, slowing SN2 mechanisms. Kinetic studies using competing nucleophiles (e.g., iodide vs. bromide) reveal a dominance of SN1 pathways in polar solvents (ε > 15). Activation energy (Ea) calculations via Arrhenius plots show a 10–15% increase compared to less hindered ethers like ethyl pentyl ether .
Data Contradiction Analysis
Q. Why do computational and experimental 13C NMR chemical shifts diverge for this compound?
Discrepancies often arise from solvent effects or conformational flexibility not captured in DFT calculations. For example, the gauche conformation of the pentyl chain in solution alters δ values for CH2 groups by 0.2–0.5 ppm. Hybrid methods (e.g., MD simulations + DFT) improve accuracy by accounting for dynamic solvation .
Safety and Handling
Q. What precautions are critical when handling this compound in oxygen-rich environments?
Its peroxide-forming potential requires storage in amber bottles with stabilizers (e.g., 0.001% BHT) under nitrogen. Regular peroxide testing (e.g., KI/starch paper) is mandatory. Static electricity risks during transfer necessitate grounding and conductive equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
